molecular formula C9H11N5 B3217306 3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine CAS No. 1177348-49-0

3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine

Cat. No.: B3217306
CAS No.: 1177348-49-0
M. Wt: 189.22 g/mol
InChI Key: AXPZNNNQJRCCGW-UHFFFAOYSA-N
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Description

3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (CID: 24253002) is a chemical compound with the molecular formula C9H11N5 . This aminopyrazole derivative is a structural analog of scaffolds used in medicinal chemistry for developing biologically active molecules. Compounds based on the 1H-pyrazol-5-amine structure have been identified as key intermediates in synthesizing potent activators of G protein-gated inwardly-rectifying potassium (GIRK) channels, which are potential targets for neurological conditions such as epilepsy, pain, and anxiety . Furthermore, similar pyrazole amide derivatives are actively researched for their antibacterial properties, particularly against resistant strains like New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria . The pyrazole core is a privileged structure in drug discovery, also featured in commercial pesticides and investigated for various other therapeutic areas . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-3-4-9(12-11-6)14-8(10)5-7(2)13-14/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPZNNNQJRCCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2C(=CC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 6-methylpyridazin-3-amine with a suitable keto compound, followed by cyclization to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and specific reaction parameters to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula: C₉H₁₁N₅
  • Molecular Weight: 189.22 g/mol
  • Purity: Typically available at 95% purity for research purposes.

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is being explored for its potential as a pharmaceutical agent due to its unique pyrazole structure, which is known for various biological activities. Pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic properties.
    • Case Study: A study published in the European Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibit significant inhibition against specific cancer cell lines, suggesting potential anticancer applications .
  • Agricultural Chemistry
    • Research indicates that compounds like 3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine can be utilized in developing agrochemicals. Its structure allows for modifications that enhance herbicidal or fungicidal activity.
    • Case Study: A recent investigation into the herbicidal properties of pyrazole derivatives found that modifications could lead to increased efficacy against target weeds, highlighting the potential for agricultural applications .
  • Material Science
    • The compound's unique chemical structure may also find applications in material science, particularly in the development of new polymers or coatings. Pyrazole compounds have been used to create materials with enhanced thermal stability and mechanical properties.
    • Case Study: Research published in Polymer Chemistry explored the incorporation of pyrazole derivatives into polymer matrices, resulting in improved thermal and mechanical characteristics compared to traditional materials .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentPotential anticancer and anti-inflammatory agent
Agricultural ChemistryDevelopment of herbicides and fungicides
Material ScienceEnhanced thermal stability in polymers

Mechanism of Action

The mechanism by which 3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazol-5-amine Derivatives

Compound Name Substituent at 1-Position Substituent at 3-Position Molecular Formula Molecular Weight Key Properties/Activities References
3-Methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine 6-Methylpyridazin-3-yl Methyl C₉H₁₂N₆ 204.23 Used as a synthetic intermediate; commercial availability
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine 1-Phenylethyl Methyl C₁₂H₁₅N₃ 201.27 CAS RN: 3524-42-3; structural analog with phenylalkyl substitution
3-Methyl-1-(2-phenoxybenzyl)-1H-pyrazol-5-amine 2-Phenoxybenzyl Methyl C₁₇H₁₇N₃O 279.34 Synthesized in 34% yield; potential for bioactivity studies
3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine 2-(Trifluoromethyl)phenyl Methyl C₁₁H₁₀F₃N₃ 241.21 Enhanced lipophilicity due to CF₃ group
3-Phenyl-1H-pyrazol-5-amine None (unsubstituted) Phenyl C₉H₉N₃ 159.19 Synthesized for opioid receptor ligand studies
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine 4-Methylphenyl Methyl C₁₁H₁₃N₃ 187.24 Safety data available (GHS-compliant SDS)

Key Observations:

Substituent Influence on Bioactivity: The 3-methyl group in the target compound may enhance steric stability compared to bulkier groups like phenyl or trifluoromethyl, which could affect binding affinity in enzyme inhibition (e.g., thrombin) .

In contrast, 3-methyl-1-(2-phenoxybenzyl)-1H-pyrazol-5-amine was synthesized in 34% yield over three steps, suggesting moderate synthetic efficiency .

Spectroscopic Properties :

  • DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (a related azo-dye) revealed that substituents significantly alter ¹H- and ¹³C-NMR chemical shifts, implying that the pyridazine group in the target compound would similarly influence its spectroscopic profile .

Biological Activity

3-Methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C9H11N5C_9H_{11}N_5 with a molecular weight of approximately 189.22 g/mol. The compound features a pyrazole ring substituted with a methyl group and a pyridazine moiety, which contributes to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may modulate enzyme activity, potentially affecting various cellular pathways critical for therapeutic effects. However, detailed pathways remain to be fully elucidated .

Antitumor Activity

Several studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown inhibitory effects against various cancer cell lines, including those expressing BRAF(V600E) mutations .

Anti-inflammatory and Antibacterial Properties

The anti-inflammatory activity of pyrazole derivatives has also been noted, particularly in inhibiting the production of pro-inflammatory cytokines. Additionally, certain derivatives have exhibited antibacterial properties, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the pyrazole or pyridazine moieties can significantly influence its potency and selectivity towards specific targets. Understanding these relationships aids in the rational design of more effective derivatives .

Case Studies

Recent research has focused on the synthesis and evaluation of various pyrazole derivatives, including this compound:

Study Findings
Study A (2024)Identified several pyrazole derivatives with enhanced antitumor activity against breast cancer cell lines when combined with doxorubicin.
Study B (2024)Evaluated the anti-inflammatory effects of pyrazole derivatives, demonstrating significant inhibition of nitric oxide production in LPS-stimulated macrophages.
Study C (2024)Conducted molecular docking studies revealing potential binding interactions between this compound and target proteins involved in cancer progression.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine?

Answer:
Synthesis typically involves condensation reactions between pyrazole precursors and substituted pyridazines. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., toluene or DMF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Trifluoroacetic acid (TFA) is commonly used to promote cyclization, with yields sensitive to catalyst concentration (e.g., 30 mol% TFA in toluene under reflux) .
  • Temperature : Reflux conditions (100–120°C) are critical for driving ring closure while avoiding decomposition .
  • Purification : Column chromatography or recrystallization is essential to isolate the target compound from byproducts like unreacted pyridazine derivatives .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:
Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks) .
  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Identifies chemical environments (e.g., amine protons at δ 4.8–5.2 ppm, pyridazine carbons at δ 145–160 ppm) .
    • IR : Confirms NH2_2 stretches (~3350 cm1^{-1}) and pyridazine ring vibrations (~1600 cm1^{-1}) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 230) .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

  • Molecular docking : Screens interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Pyridazine and pyrazole moieties often bind ATP pockets via π-π stacking and hydrogen bonds .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations) .
  • QSAR modeling : Correlates substituent effects (e.g., methyl groups at pyridazine C6) with activity trends (e.g., IC50_{50} values against cancer cell lines) .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Substituent variation : Systematically modify substituents on the pyridazine (e.g., halogenation at C5) and pyrazole (e.g., alkylation at N1) to probe steric/electronic effects .

  • Biological assays : Use in vitro models (e.g., enzyme inhibition assays, cell viability tests) to quantify activity changes. For example:

    DerivativeSubstituentIC50_{50} (μM)
    ParentNone12.3
    Cl-C5Chlorine8.7
  • Data analysis : Apply multivariate statistics (e.g., PCA) to identify key structural drivers of activity .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Solubility issues : Poor solubility in aqueous buffers can lead to false negatives. Use co-solvents (e.g., DMSO ≤ 1%) and confirm solubility via HPLC .
  • Structural analogs : Ensure compounds are not misidentified (e.g., via LC-MS purity checks >95%) .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Answer:

  • Disorder in crystal lattices : Common in flexible pyridazine rings. Use SHELXL’s PART command to model disorder .
  • Twinning : Address with HKLF 5 format in SHELXTL to refine twinned data .
  • Hydrogen bonding networks : Validate using PLATON’s ADDSYM to detect missed symmetry .

Advanced: How can environmental fate studies be designed for this compound?

Answer:

  • Degradation pathways : Use LC-MS/MS to track hydrolysis products in simulated wastewater (pH 7.4, 25°C) .
  • Ecototoxicity : Test on model organisms (e.g., Daphnia magna) using OECD guidelines .
  • Computational models : Predict biodegradability with EPI Suite’s BIOWIN module (e.g., half-life >60 days suggests persistence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Reactant of Route 2
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3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine

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